molecular formula C19H20O3 B8326454 Ethyl 3-[3-(4-methylbenzoyl)phenyl]propanoate CAS No. 87849-61-4

Ethyl 3-[3-(4-methylbenzoyl)phenyl]propanoate

Cat. No. B8326454
Key on ui cas rn: 87849-61-4
M. Wt: 296.4 g/mol
InChI Key: NZXVRWJYOGTWQX-UHFFFAOYSA-N
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Patent
US04564685

Procedure details

Ethyl 3-(4-toluoyl)cinnamate (Example 4) (3.0 g), in solution in ethyl acetate (90 mL) was shaken with hydrogen in the presence of Raney nickel catalyst until slightly more than 1 molar equivalent of hydrogen had been absorbed. After removal of the catalyst by filtration, the residue was dissolved in dichloro-methane (200 mL), barium manganate (14 g) was added and the mixture was stirred at 50° for 2 hours. The filtered solution was evaporated to leave pure ethyl 3-(3-(4-toluoyl)phenyl)propionate as a yellow oil. (A portion hydrolysed with dilute aqueous alcoholic sodium hydroxide gave the corresponding carboxylic acid, m.p. 137°-138.5°).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:22])[CH:6]=[CH:5][C:4]([C:7]([C:9]2[CH:10]=[C:11]([CH:19]=[CH:20][CH:21]=2)[CH:12]=[CH:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[O:8])=[CH:3][CH:2]=1.[H][H]>C(OCC)(=O)C.[Ni]>[C:1]1([CH3:22])[CH:2]=[CH:3][C:4]([C:7]([C:9]2[CH:10]=[C:11]([CH2:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:19]=[CH:20][CH:21]=2)=[O:8])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)C=1C=C(C=CC(=O)OCC)C=CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been absorbed
CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloro-methane (200 mL)
ADDITION
Type
ADDITION
Details
barium manganate (14 g) was added
CUSTOM
Type
CUSTOM
Details
The filtered solution was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)C(=O)C=1C=C(C=CC1)CCC(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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